Cas no 4965-35-9 (Quinoline, 7-iodo-2-methyl-)
Quinoline, 7-iodo-2-methyl- Chemical and Physical Properties
Names and Identifiers
-
- Quinoline, 7-iodo-2-methyl-
- 4965-35-9
- VIGCKDDNUOSXAG-UHFFFAOYSA-N
- SCHEMBL5760024
- 7-iodo-2-methylquinoline
-
- Inchi: 1S/C10H8IN/c1-7-2-3-8-4-5-9(11)6-10(8)12-7/h2-6H,1H3
- InChI Key: VIGCKDDNUOSXAG-UHFFFAOYSA-N
- SMILES: IC1C=CC2=CC=C(C)N=C2C=1
Computed Properties
- Exact Mass: 268.97015g/mol
- Monoisotopic Mass: 268.97015g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 12.9Ų
Quinoline, 7-iodo-2-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM227094-1g |
7-Iodo-2-methylquinoline |
4965-35-9 | 97% | 1g |
$624 | 2021-08-04 | |
| Chemenu | CM227094-5g |
7-Iodo-2-methylquinoline |
4965-35-9 | 97% | 5g |
$1870 | 2021-08-04 | |
| Alichem | A189008289-5g |
7-Iodo-2-methylquinoline |
4965-35-9 | 97% | 5g |
$2508.48 | 2023-09-01 | |
| Alichem | A189008289-10g |
7-Iodo-2-methylquinoline |
4965-35-9 | 97% | 10g |
$3685.00 | 2023-09-01 | |
| Alichem | A189008289-25g |
7-Iodo-2-methylquinoline |
4965-35-9 | 97% | 25g |
$5252.80 | 2023-09-01 | |
| Chemenu | CM227094-1g |
7-Iodo-2-methylquinoline |
4965-35-9 | 97% | 1g |
$624 | 2024-07-16 | |
| Chemenu | CM227094-5g |
7-Iodo-2-methylquinoline |
4965-35-9 | 97% | 5g |
$1870 | 2024-07-16 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD751931-1g |
7-Iodo-2-methylquinoline |
4965-35-9 | 97% | 1g |
¥5201.0 | 2024-04-18 | |
| Ambeed | A614534-1g |
7-Iodo-2-methylquinoline |
4965-35-9 | 97% | 1g |
$817.0 | 2025-04-19 | |
| Ambeed | A614534-50mg |
7-Iodo-2-methylquinoline |
4965-35-9 | 97% | 50mg |
$106.0 | 2025-04-19 |
Quinoline, 7-iodo-2-methyl- Suppliers
Quinoline, 7-iodo-2-methyl- Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on Quinoline, 7-iodo-2-methyl-
Comprehensive Guide to Quinoline, 7-iodo-2-methyl- (CAS No. 4965-35-9): Properties, Applications, and Market Insights
Quinoline, 7-iodo-2-methyl- (CAS No. 4965-35-9) is a specialized organic compound belonging to the quinoline derivatives family. This compound has garnered significant attention in recent years due to its unique chemical structure and versatile applications in pharmaceuticals, agrochemicals, and material science. With the increasing demand for halogenated quinoline compounds, researchers and industries are exploring its potential in various high-value applications.
The molecular formula of 7-iodo-2-methylquinoline is C10H8IN, featuring an iodine atom at the 7-position and a methyl group at the 2-position of the quinoline ring. This structural configuration imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis. Recent studies highlight its role in the development of fluorescent probes and bioimaging agents, aligning with the growing interest in molecular imaging technologies.
One of the most searched questions about Quinoline, 7-iodo-2-methyl- revolves around its synthesis methods. The compound is typically prepared through iodination reactions of 2-methylquinoline, using reagents such as iodine monochloride or N-iodosuccinimide. Researchers are also investigating greener synthesis routes to align with the global push for sustainable chemistry and reduced environmental impact.
In the pharmaceutical sector, 7-iodo-2-methylquinoline serves as a key building block for drug discovery. Its structure is particularly valuable in designing antimicrobial agents and kinase inhibitors, addressing the urgent need for novel therapeutics against drug-resistant pathogens. The compound's ability to interact with biological targets has made it a subject of numerous medicinal chemistry studies.
The material science applications of Quinoline, 7-iodo-2-methyl- are equally impressive. Its incorporation into organic semiconductors and light-emitting diodes (OLEDs) has shown promising results, coinciding with the booming demand for flexible electronics. The iodine atom in its structure enhances intermolecular interactions, potentially improving charge transport properties in electronic devices.
Market analysis indicates steady growth in the demand for iodinated quinoline derivatives, driven by advancements in precision medicine and optoelectronic materials. Manufacturers are responding by optimizing production processes and ensuring consistent quality to meet the requirements of research institutions and industrial users. The compound's global market is expected to expand further as new applications emerge.
Quality control is a critical aspect when working with Quinoline, 7-iodo-2-methyl-. Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are essential for verifying purity and structural integrity. Storage recommendations typically suggest protection from light and moisture, with optimal conditions being under inert atmosphere at low temperatures.
Recent innovations have explored the use of 7-iodo-2-methylquinoline in catalysis and coordination chemistry. Its potential as a ligand for transition metals has opened new possibilities in homogeneous catalysis, particularly in cross-coupling reactions that are fundamental to modern organic synthesis. These developments align with the search trends for efficient catalytic systems in chemical manufacturing.
Safety considerations for handling Quinoline, 7-iodo-2-methyl- include standard laboratory precautions for organic compounds. While not classified as highly hazardous, proper personal protective equipment (PPE) and adequate ventilation are recommended during handling. The compound's material safety data sheet (MSDS) provides detailed guidance for safe usage and disposal.
Future research directions for 7-iodo-2-methylquinoline may focus on its potential in theranostic applications, combining therapeutic and diagnostic functions. The compound's structural features make it a candidate for developing multifunctional agents in medicine, particularly in the context of personalized healthcare approaches that dominate current medical research trends.
For researchers seeking Quinoline, 7-iodo-2-methyl- suppliers, it's important to verify certificates of analysis and compliance with international standards. The compound is available through specialized chemical distributors that cater to research and development needs, with purity grades typically ranging from 95% to 99% for different application requirements.
The environmental fate of iodinated organic compounds like 7-iodo-2-methylquinoline is an area of active investigation. Current studies examine its biodegradation pathways and potential ecological impacts, reflecting the broader scientific community's focus on green chemistry principles and sustainable chemical practices.
In conclusion, Quinoline, 7-iodo-2-methyl- (CAS No. 4965-35-9) represents a versatile and valuable chemical entity with growing importance across multiple scientific disciplines. Its applications span from pharmaceutical development to advanced materials, positioning it as a compound of significant interest in both academic and industrial settings. As research continues to uncover new properties and applications, this iodinated quinoline derivative is poised to play an increasingly important role in scientific innovation.
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